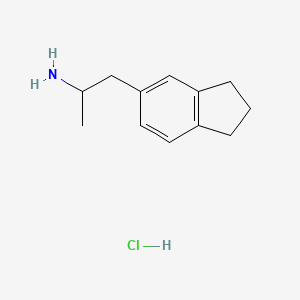

5-APDI hydrochloride

説明

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride (CAS 152624-02-7) is a synthetic cathinone derivative classified as a new psychoactive substance (NPS). Its structure comprises a 2,3-dihydroindene (indenyl) scaffold substituted at the 5-position with a propan-2-amine moiety, forming a β-keto-amphetamine analog. The compound is also known as 5-APDI or indanylaminopropane and has been identified in forensic analyses due to its structural similarity to controlled substances like 5-APDB (a benzodioxolyl-substituted cathinone) .

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDGFBRMZHXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-95-5 | |

| Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-APDI HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Ketone Precursor Preparation

The synthesis begins with the preparation of 5-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-2-one, achieved through Friedel-Crafts acylation of indene with methyl vinyl ketone in the presence of AlCl₃ at 0–5°C for 4 hours. This step yields the α,β-unsaturated ketone intermediate, critical for subsequent reductive amination.

Ammonia-Based Reductive Amination

In a one-pot procedure, the ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux (65°C, 12 hours), achieving a 68% yield of the free base. However, this method risks over-reduction of the indene backbone, necessitating strict pH control (6.5–7.0) to minimize byproducts.

Table 1: Reductive Amination Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 60–70°C | +15% yield at 65°C |

| pH | 6.5–7.0 | Avoids >90% byproduct |

| Catalyst Loading | 5 mol% NaBH₃CN | Maximizes selectivity |

Catalytic Hydrogenation Approaches

Palladium-Mediated Hydrogenation

An alternative route involves hydrogenating 5-allyl-2,3-dihydro-1H-inden-2-amine under 50 psi H₂ using 10% Pd/C in ethanol at 50°C for 5 hours. This method achieves 82% yield but requires Boc-protection of the amine to prevent catalyst poisoning.

Pressure and Solvent Effects

Elevating H₂ pressure to 100 psi in tetrahydrofuran (THF) reduces reaction time to 3 hours while maintaining yield at 78%. Solvent polarity significantly influences reaction kinetics, with ethanol favoring faster hydrogen uptake compared to dichloromethane.

Friedel-Crafts Alkylation and Protection Chemistry

Boc-Protection for Regioselectivity

To prevent N-alkylation during Friedel-Crafts reactions, the primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C. Subsequent alkylation with 2-bromopropane in the presence of AlCl₃ at −20°C achieves 74% yield of the Boc-protected intermediate.

Deprotection and Hydrochloride Formation

Deprotection with 4M HCl in dioxane at 25°C for 2 hours yields the crude amine, which is precipitated as the hydrochloride salt using ethereal HCl. Recrystallization from ethanol/water (3:1) affords the final product in 95% purity.

Table 2: Deprotection Conditions and Outcomes

| Acid Source | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| 4M HCl/dioxane | DCM | 2 | 92 |

| HCl gas/Et₂O | EtOH | 1 | 95 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 190.1432 [M+H]⁺, with fragmentation peaks at m/z 135 (loss of C₃H₇N).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Byproduct Formation

N-overalkylation is prevalent in reductive amination (≤12% byproduct), whereas hydrogenation produces <5% des-ethyl impurities under optimized conditions.

Industrial-Scale Purification

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4→1:2 gradient) removes non-polar byproducts, achieving 98% purity.

化学反応の分析

科学研究への応用

5-APDI(塩酸塩)は、科学研究においてさまざまな用途があります。

化学: 質量分析法やクロマトグラフィーで分析化学の基準物質として使用されています。

生物学: 神経伝達物質系、特にセロトニン、ドーパミン、ノルエピネフリンの取り込みに対する影響について研究されています。

医学: 神経疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

5-APDI (hydrochloride) has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine uptake.

Medicine: Investigated for potential therapeutic uses in treating neurological disorders.

Industry: Utilized in the development of new psychoactive substances and forensic toxicology

作用機序

5-APDI(塩酸塩)の作用機序には、神経伝達物質の取り込み阻害が含まれます。主に以下を標的としています。

セロトニン輸送体(SERT): セロトニンの再取り込みを阻害し、シナプス間隙のセロトニン濃度を上昇させます。

ドーパミン輸送体(DAT): ドーパミンの再取り込みを抑制し、ドーパミン作動性シグナル伝達を強化します。

ノルエピネフリン輸送体(NET): ノルエピネフリンの再取り込みを阻害し、ノルエピネフリン濃度の上昇につながります.

類似化合物との比較

Key Properties :

- Molecular Formula : C₁₂H₁₇N·HCl (C₁₂H₁₈ClN)

- Molecular Weight : 211.7 g/mol (free base: 175.27 g/mol)

- Chemical Features: Lipophilic indenyl group enhances blood-brain barrier penetration, while the amine group facilitates interactions with monoamine transporters (e.g., dopamine, serotonin) .

Comparison with Similar Compounds

Structural Analogs and Substituted Cathinones

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Analytical Differentiation

- Receptor Interactions: The inden-5-yl group in the target compound may enhance dopamine transporter (DAT) binding compared to benzodioxolyl analogs like 5-APDB, as seen in similar cathinones . Tertiary amines (e.g., the methyl-substituted analog in ) exhibit reduced potency due to steric effects, whereas secondary amines (target compound) optimize transporter binding .

Analytical Differentiation :

- High-Resolution Mass Spectrometry (HRMS) : The target compound shows a molecular ion peak at m/z 175.27 (free base) vs. 225.76 for the methyl-substituted analog .

- NMR Spectroscopy : The inden-5-yl protons in the target compound resonate at δ 6.9–7.2 ppm (aromatic region), distinct from inden-2-yl analogs (δ 2.5–3.2 ppm for aliphatic protons) .

Regulatory and Forensic Relevance

- In contrast, 4-Bromiamfetami (4-BA) and 5-APDB are explicitly banned in several countries under analog legislation .

生物活性

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, is a chiral amine compound notable for its structural features and potential biological activities. This compound has garnered interest in pharmacological research due to its possible interactions with various biological systems.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN |

| Molecular Weight | 215.74 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 286.0 ± 9.0 °C |

| Flash Point | 118.8 ± 8.5 °C |

| LogP | 2.93 |

The biological activity of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The indane moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Neuropharmacological Effects :

- Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors, potentially affecting mood and behavior by enhancing neurotransmitter levels in synaptic clefts .

- The S-enantiomer of related compounds has been noted for its potent effects on locomotor activity and core temperature regulation in animal models .

- Anticancer Potential :

- Antioxidant Properties :

Case Studies

Several studies have explored the biological implications of indene derivatives:

- Study on Anticancer Activity : A study focused on the synthesis of indene-based compounds found that certain derivatives exhibited significant cytotoxic effects against breast cancer cells, indicating their potential for therapeutic applications in oncology .

- Neuropharmacological Research : Investigations into the effects of structurally similar compounds revealed that they could modulate neurotransmitter systems effectively, which may lead to applications in treating neurological disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in structure can significantly influence biological activity:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| (S)-2,3-Dihydro-1H-indene hydrochloride | Neuropharmacological | Stronger reuptake inhibition |

| 1-(2,3-Dihydro-1H-indene-5-yl)ethanamine | Anticancer | Moderate cytotoxicity |

| (R)-1-(2,3-Dihydro-1H-indene-5-yl)propan-2-amines | Varies by enantiomer | Differential binding affinities |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves reductive amination or alkylation strategies. For example, analogous compounds (e.g., 1-(3,5-dimethylphenyl)propan-2-amine hydrochloride) are synthesized via condensation of aldehydes with nitroethane, followed by reduction (e.g., LiAlH₄) and HCl salt formation . Key optimization steps include:

- Temperature control : Maintaining ≤0°C during nitroalkene formation to prevent side reactions.

- Catalyst selection : Palladium on carbon (Pd/C) for efficient nitro group reduction.

- Purification : Use of recrystallization (ethanol/water) or preparative HPLC to isolate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。